5-(4-Chlorophenyl)-2-iodopyridine
Description
5-(4-Chlorophenyl)-2-iodopyridine is a halogenated pyridine derivative characterized by a chlorophenyl group at the 5-position and an iodine atom at the 2-position of the pyridine ring. This structural configuration confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. Its iodine substituent enhances reactivity in cross-coupling reactions, while the chlorophenyl group contributes to hydrophobic interactions in biological systems.
Properties
Molecular Formula |
C11H7ClIN |
|---|---|
Molecular Weight |
315.54 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-iodopyridine |
InChI |
InChI=1S/C11H7ClIN/c12-10-4-1-8(2-5-10)9-3-6-11(13)14-7-9/h1-7H |
InChI Key |
RLRUOZCAJDEZSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)I)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-Imidazole-4-yl] Acetate
- Structure : Replaces the pyridine ring with an imidazole core, featuring a methyl group at the 2-position and an ethyl acetate side chain.
- Activity: Exhibits strong inhibitory effects on nuclear sirtuins (SIRT1-3) in non-small cell lung cancer (NSCLC) cell lines. Demonstrates superior docking scores (Glide Score: -8.2, Glide Energy: -50.2 kcal/mol) compared to other sirtuin inhibitors, indicating higher binding affinity .
- Key Difference : The imidazole ring and polar acetate group enhance interactions with sirtuin catalytic domains, unlike the iodine in 5-(4-Chlorophenyl)-2-iodopyridine, which may prioritize halogen bonding.
Tetrazole Derivatives (A5 and TH1–TH10)
- Structure : Features a tetrazole ring instead of pyridine, with acyl-hydrazone side chains (e.g., 2-[5-(4-chlorophenyl)-1H-tetrazol-1-yl] acetohydrazide).
- Activity : Shows potent antifungal activity against Candida spp., with MIC80 values ranging from 8–32 µg/mL. Compounds TH3–TH7 exhibit fungicidal activity (MFC = 16–64 µg/mL), while TH1 and TH8–TH10 are fungistatic, akin to fluconazole .
- Key Difference : The tetrazole ring’s acidity and hydrogen-bonding capacity enhance antifungal efficacy compared to the pyridine scaffold.
Fluorophenyl-Substituted Thiazoles (Compounds 4 and 5)
- Structure : Combines thiazole, pyrazole, and triazole rings with fluorophenyl groups.
- Properties : Crystallizes in triclinic symmetry (P̄1), with planar conformations except for one fluorophenyl group oriented perpendicularly. The fluorine atoms improve metabolic stability and membrane permeability .
- Key Difference : Fluorine’s electronegativity and small size optimize pharmacokinetics, contrasting with iodine’s bulkier profile.
Pyridine-Based CYP51 Inhibitors (UDO and UDD)
- Structure: Incorporates trifluoromethylphenyl and piperazine groups (e.g., (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone).
- Activity: Inhibits Trypanosoma cruzi CYP51 enzyme, with efficacy comparable to posaconazole. The trifluoromethyl group enhances target selectivity .
- Key Difference : Piperazine and trifluoromethyl groups enable broad-spectrum antiparasitic activity, unlike the iodine-specific reactivity of this compound.
Physicochemical and Functional Comparisons
Table 1: Key Properties of this compound and Analogues
Table 2: Antifungal Activity of Selected Analogues (MIC80 and MFC)
| Compound | MIC80 (µg/mL) | MFC (µg/mL) | Activity Type | Reference |
|---|---|---|---|---|
| TH3 | 16 | 32 | Fungicidal | |
| TH7 | 32 | 64 | Fungicidal | |
| Fluconazole | 8–16 | >64 | Fungistatic |
Impact of Substituent Variations
- Halogen Effects : Iodine in this compound facilitates cross-coupling reactions, whereas fluorine in fluorophenyl-thiazoles improves stability and bioavailability .
- Ring Systems : Imidazole and tetrazole cores enhance hydrogen bonding and metal coordination, critical for enzyme inhibition, compared to pyridine’s π-stacking capability .
- Side Chains : Piperazine (UDO/UDD) and acyl-hydrazone (TH1–TH10) groups dictate target specificity and potency via hydrophobic and polar interactions .
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